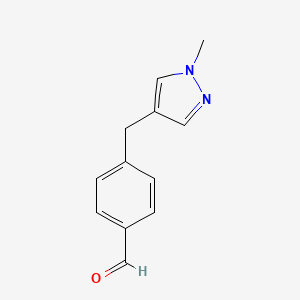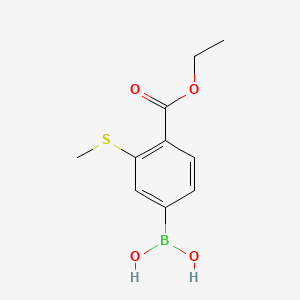
(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the chemical formula C9H7BF6O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with methoxy and trifluoromethyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-3,5-bis(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.
Oxidation: Oxidation of the boronic acid group can be achieved using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.
Reduction: Reduction of the boronic acid group can be performed using reducing agents like sodium borohydride to yield the corresponding borane.
Major Products:
Suzuki-Miyaura Reaction: The major product is the biaryl compound formed by the coupling of the aryl group from this compound with the aryl or vinyl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Applications De Recherche Scientifique
(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through cross-coupling reactions.
Biology: It is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT), a cancer treatment method.
Industry: It is utilized in the production of polymers, electronic materials, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The trifluoromethyl groups enhance the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the methoxy and trifluoromethyl groups, resulting in different reactivity and applications.
(2-Methoxyphenyl)boronic acid: Contains a methoxy group but lacks the trifluoromethyl groups, affecting its reactivity and stability.
(3,5-Bis(trifluoromethyl)phenyl)boronic acid: Lacks the methoxy group, leading to differences in reactivity and applications.
Uniqueness: (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
[2-methoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O3/c1-19-7-5(9(14,15)16)2-4(8(11,12)13)3-6(7)10(17)18/h2-3,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMUMNOJNOCPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C(F)(F)F)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Methoxyamino)methyl]phenylboronic acid](/img/structure/B8207453.png)













